N-(4-iodophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a benzopyran ring system with an iodophenyl and phenyl substituent
Preparation Methods
The synthesis of N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the iodophenyl group: This step often involves an iodination reaction using reagents such as iodine or iodide salts.
Attachment of the carboxamide group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This can be used to reduce certain functional groups, such as nitro groups to amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other groups, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its structural properties may make it useful in the study of biological systems, potentially as a probe or ligand in biochemical assays.
Medicine: There is potential for this compound to be used in drug development, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals or materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-IODOPHENYL)-β-ALANINE DERIVATIVES: These compounds also feature an iodophenyl group and have been studied for their biological activities.
4-IODOPHENOL: This compound is simpler in structure but shares the iodophenyl group, making it useful for studying substitution reactions.
The uniqueness of N-(4-IODOPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its combination of structural features, which may confer specific properties or activities not found in simpler or less complex analogs.
Properties
Molecular Formula |
C22H16INO3 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H16INO3/c23-17-7-9-18(10-8-17)24-21(25)15-6-11-19-16(12-15)13-20(27-22(19)26)14-4-2-1-3-5-14/h1-12,20H,13H2,(H,24,25) |
InChI Key |
ZYKQJZDQAHSTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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